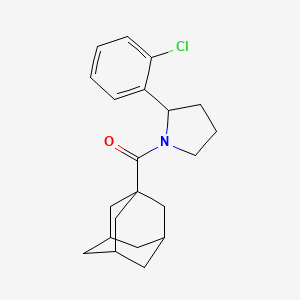![molecular formula C26H34N2O3 B5995801 [3-Methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl]-(4-phenylazepan-1-yl)methanone](/img/structure/B5995801.png)
[3-Methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl]-(4-phenylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl]-(4-phenylazepan-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a piperidine ring, and an azepane ring, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl]-(4-phenylazepan-1-yl)methanone typically involves multiple steps, including the formation of the piperidine and azepane rings, followed by the introduction of the methoxy group. Common reagents used in these reactions include methanol, piperidine, and azepane precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl]-(4-phenylazepan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-Methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl]-(4-phenylazepan-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure can help in understanding binding affinities and mechanisms of action.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl]-(4-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Benzylamine: An organic compound used in the industrial production of pharmaceuticals.
Uniqueness
What sets [3-Methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl]-(4-phenylazepan-1-yl)methanone apart from these similar compounds is its unique combination of functional groups and ring structures. This uniqueness allows for a broader range of applications and more specific interactions with molecular targets.
Properties
IUPAC Name |
[3-methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl]-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-27-16-13-23(14-17-27)31-24-11-10-22(19-25(24)30-2)26(29)28-15-6-9-21(12-18-28)20-7-4-3-5-8-20/h3-5,7-8,10-11,19,21,23H,6,9,12-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPOIGQHFZVKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCCC(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5995719.png)
![3-[(Dimethylsulfamoylamino)methyl]-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperidine](/img/structure/B5995721.png)
![2,4-dichloro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B5995729.png)
![[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B5995739.png)
![N~1~-ALLYL-2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5995746.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5995747.png)
![1-[(1-methylcyclopropyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5995753.png)
![4-amino-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5995763.png)
![1-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B5995771.png)
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-pyrazol-1-ylphenyl)methanamine](/img/structure/B5995774.png)
![2-(4-chlorobenzoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5995782.png)
![N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B5995788.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B5995790.png)

